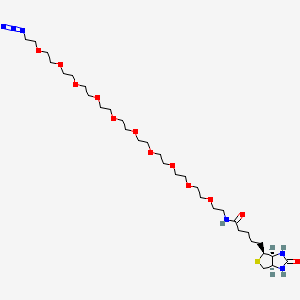

Biotin-PEG10-CH2CH2N3

Description

Biotin-PEG10-CH2CH2N3 is a biotinylated polyethylene glycol (PEG) derivative featuring a 10-unit PEG spacer, a terminal azide (-N3) group, and a biotin moiety. The compound’s structure enables versatile applications in bioconjugation, drug delivery, and biomolecular labeling. The PEG10 chain enhances water solubility, reduces immunogenicity, and provides steric flexibility, while the azide group facilitates click chemistry reactions (e.g., with alkynes or cyclooctynes) for site-specific conjugation . Biotin’s high affinity for streptavidin/avidin allows efficient capture or detection in assays, making this compound a critical tool in biotechnology and pharmaceutical research .

Properties

Molecular Formula |

C32H60N6O12S |

|---|---|

Molecular Weight |

752.9 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C32H60N6O12S/c33-38-35-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-34-30(39)4-2-1-3-29-31-28(27-51-29)36-32(40)37-31/h28-29,31H,1-27H2,(H,34,39)(H2,36,37,40)/t28-,29-,31-/m0/s1 |

InChI Key |

XCGOEHACOKGOEW-QMOZSOIISA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG10-CH2CH2N3 typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with a PEG chain that has an amine group at one end, forming Biotin-PEG10.

Azide Introduction: Finally, the PEGylated biotin is reacted with a compound containing an azide group, such as 2-azidoethanol, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.

PEGylation in Bulk: The activated biotin is then reacted with PEG chains in large reactors.

Azide Introduction in Bulk:

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG10-CH2CH2N3 primarily undergoes click chemistry reactions, specifically:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without a catalyst, where the azide group reacts with a strained alkyne group such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions:

CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.

SPAAC: Does not require a catalyst but uses strained alkynes for the reaction.

Major Products:

CuAAC: Forms a triazole linkage between the azide and alkyne groups.

SPAAC: Also forms a triazole linkage but without the need for a catalyst.

Scientific Research Applications

Biotin-PEG10-CH2CH2N3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotin-PEG10-CH2CH2N3 involves:

Comparison with Similar Compounds

Structural and Functional Group Variations

Azide-Terminated Biotin-PEG Derivatives

- Key Insight : Longer PEG chains (e.g., PEG10) improve biocompatibility and circulation time in vivo, whereas shorter PEGs (e.g., PEG2/PEG3) are preferred for minimizing interference in sterically sensitive assays .

Non-Azide Biotin-PEG Derivatives

- Key Insight : Functional group diversity (azide, thiol, aldehyde) allows tailored conjugation strategies. Azide derivatives excel in click chemistry, while thiols and aldehydes enable covalent bonding with proteins or surfaces .

Molecular Weight and Solubility

- This compound : Estimated molecular weight ~1,000–1,500 g/mol (based on PEG10 contribution: ~440 g/mol + biotin + azide). High water solubility due to extended PEG chain .

- Biotin-PEG3-N3 : Molecular weight ~444.55 g/mol; retains solubility but may aggregate in high-concentration solutions .

- Biotin-PEG2-C6-N3 : Lower molecular weight (~500–600 g/mol); moderate solubility due to hydrophobic C6 spacer .

Drug Delivery

- This compound : Prolonged half-life in vivo due to PEG10’s stealth properties; used for antibody-drug conjugates (ADCs) .

- Biotin-PEG3-N3 : Rapid conjugation for small-molecule probes in bioimaging .

Diagnostics and Assays

- Biotin-PEG2-CH2-aldehyde : Immobilizes antibodies on biosensor surfaces via amine coupling .

- DOPE-PEG-Biotin : Isolates liposomes in drug delivery systems via streptavidin binding .

Nanotechnology

- Biotin-PEG3-SH: Anchors biotinylated nanoparticles to gold surfaces for plasmonic assays .

Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | High solubility, reduced immunogenicity | Bulkier structure may hinder cell penetration |

| Biotin-PEG3-N3 | Fast conjugation kinetics | Limited solubility in organic solvents |

| Biotin-PEG2-C6-N3 | Spacer enhances ligand accessibility | C6 spacer may introduce hydrophobicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.